![molecular formula C19H18ClFN4O B2732309 3-(3-chloro-4-fluorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide CAS No. 2309598-32-9](/img/structure/B2732309.png)
3-(3-chloro-4-fluorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide
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Description
3-(3-chloro-4-fluorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C19H18ClFN4O and its molecular weight is 372.83. The purity is usually 95%.
BenchChem offers high-quality 3-(3-chloro-4-fluorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-chloro-4-fluorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurokinin-1 Receptor Antagonism
One study discusses an orally active, water-soluble neurokinin-1 receptor antagonist with potential implications in the treatment of emesis and depression. This compound demonstrates a long central duration of action and high solubility in water, suggesting its utility in both intravenous and oral clinical administration. The research emphasizes the importance of the structural design for enhancing the solubility and therapeutic efficacy of such compounds (Harrison et al., 2001).
Antioxidant and Anticancer Activity
Another research focus is on the antioxidant and anticancer activities of novel derivatives. A study on 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, including those with triazole moieties, has found significant antioxidant activity, comparable to that of ascorbic acid. These compounds have also demonstrated cytotoxicity against human cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Tumosienė et al., 2020).
Pharmacokinetics and Metabolism
The pharmacokinetic characteristics and metabolism of a selective androgen receptor modulator were investigated, showing low clearance, moderate volume of distribution, and a terminal half-life conducive to therapeutic applications. This study underscores the significance of understanding the metabolic pathways and pharmacokinetic profiles for the development of new drugs (Wu et al., 2006).
properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN4O/c20-16-12-14(6-8-17(16)21)7-9-19(26)24-18(13-25-22-10-11-23-25)15-4-2-1-3-5-15/h1-6,8,10-12,18H,7,9,13H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUXZVSUZZIVDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CCC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloro-4-fluorophenyl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide |
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